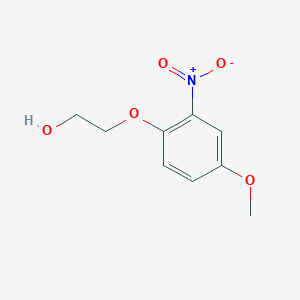
1,1'-Biphenyl, 2,2',4,6'-tetranitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is an organic compound with the molecular formula C12H6N4O8. This compound is characterized by the presence of four nitro groups attached to the biphenyl structure. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically involves the nitration of biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products Formed
Reduction: The reduction of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically yields 1,1’-Biphenyl, 2,2’,4,6’-tetraamino-.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学研究应用
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to the effects of nitroaromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2’,4,4’-Tetranitro-1,1’-biphenyl: Another tetranitro derivative of biphenyl with nitro groups at different positions.
2,2’,4,6-Tetrachloro-1,1’-biphenyl: A chlorinated derivative of biphenyl with similar structural features but different chemical properties.
Uniqueness
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is unique due to the specific arrangement of its nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
| 106323-82-4 | |
分子式 |
C12H6N4O8 |
分子量 |
334.20 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)7-4-5-8(11(6-7)16(23)24)12-9(14(19)20)2-1-3-10(12)15(21)22/h1-6H |
InChI 键 |
SUGAJDLLCZMTPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)

![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
